molecular formula C10H5F3N2O2 B6385633 (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% CAS No. 1261934-77-3

(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95%

Cat. No. B6385633
CAS RN: 1261934-77-3
M. Wt: 242.15 g/mol
InChI Key: NZGFGJRSOAHBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHPTP) is a compound that has been studied extensively in the field of scientific research. It is a highly fluorinated pyrimidine derivative with a wide range of applications in the laboratory setting. This compound has been found to possess a variety of properties, including being an effective inhibitor of various enzymes, a promising agent for drug delivery, and a potential therapeutic agent for the treatment of certain diseases. In

Mechanism of Action

The mechanism of action of 2,4-DHPTP is not fully understood. However, it is believed that the compound binds to the active site of various enzymes, resulting in the inhibition of their activity. Additionally, 2,4-DHPTP has been found to interact with cell membranes, allowing it to penetrate them and enter the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DHPTP have been studied extensively in laboratory settings. It has been found to inhibit the activity of various enzymes, including cyclooxygenase, cytochrome P450, and protein kinase C. Additionally, 2,4-DHPTP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2,4-DHPTP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified using column chromatography and recrystallization. Additionally, it is a highly fluorinated compound, which makes it a more effective inhibitor of enzymes than other compounds. The main limitation of 2,4-DHPTP is that it is not very stable and can degrade over time.

Future Directions

There are many potential future directions of research involving 2,4-DHPTP. It could be further studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Additionally, it could be investigated as a potential drug delivery agent, as well as an inhibitor of various enzymes. It could also be studied as a potential inhibitor of other biochemical targets, such as transcription factors and signal transduction pathways. Finally, it could be further investigated for its potential applications in the fields of biotechnology and nanotechnology.

Synthesis Methods

2,4-DHPTP is synthesized by a three-step reaction process. The first step involves the reaction of 2,4-dihydroxy-5-trifluoromethylpyrimidine with 2,4,6-trifluorobenzaldehyde in the presence of a base catalyst. The second step involves the reaction of the intermediate product with an acid catalyst to yield 2,4-dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine. The final step involves the purification of the compound using column chromatography, followed by recrystallization.

Scientific Research Applications

2,4-DHPTP is a promising compound for use in scientific research applications. It has been used as an inhibitor of various enzymes, including cyclooxygenase, cytochrome P450, and protein kinase C. It has also been investigated as a potential drug delivery agent due to its ability to penetrate cell membranes. Additionally, 2,4-DHPTP has been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes.

properties

IUPAC Name

5-(2,4,6-trifluorophenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-4-1-6(12)8(7(13)2-4)5-3-14-10(17)15-9(5)16/h1-3H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGFGJRSOAHBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CNC(=O)NC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine

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